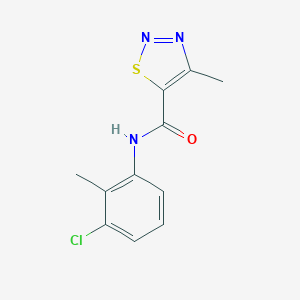

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-8(12)4-3-5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDLTEKCJNXFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=NS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329972 | |

| Record name | N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

724435-69-2 | |

| Record name | N-(3-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hülsgen Cyclization of Thiosemicarbazides

The 1,2,3-thiadiazole ring is classically synthesized via Hülsgen cyclization, which involves the reaction of α-diazo carbonyl compounds with thiosemicarbazides. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, this method requires:

-

Precursor : Ethyl 2-diazo-3-oxopentanoate.

-

Reagent : Thiosemicarbazide.

-

Conditions : Reflux in ethanol with catalytic acetic acid (80–90°C, 6–8 h).

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the diazo carbon, followed by cyclization and elimination of nitrogen gas. The ester is subsequently hydrolyzed to the carboxylic acid using aqueous LiOH in methanol.

Mechanistic Insight :

Oxidative Cyclization of Hydrazones

An alternative approach involves the oxidative cyclization of hydrazones derived from β-keto esters. For example:

-

Hydrazone precursor : Methyl 3-(hydrazinylmethylene)-4-oxopentanoate.

This method offers milder conditions and avoids diazo intermediates, which can pose safety risks. Yields range from 65–75%, with the methyl ester hydrolyzed to the carboxylic acid as above.

Carboxamide Formation: Coupling Methodologies

Acyl Chloride-Mediated Coupling

The most widely reported method involves converting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acyl chloride, followed by reaction with 3-chloro-4-methylaniline:

Step 1: Acyl Chloride Synthesis

-

Reagents : Oxalyl chloride (2.2 equiv), catalytic DMF.

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2 h.

-

Intermediate : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.

Step 2: Amide Coupling

-

Base : Triethylamine (3.0 equiv).

-

Solvent : THF or dichloromethane.

Analytical Data :

Direct Aminolysis of Activated Esters

To avoid handling acyl chlorides, mixed carbonates or pentafluorophenyl esters can be used:

-

Activated ester : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid pentafluorophenyl ester.

One-Pot Synthesis via In-Situ Cyclization and Coupling

A streamlined approach combines thiadiazole formation and amide coupling in a single reactor:

Procedure :

-

React ethyl 2-diazo-3-oxopentanoate with thiosemicarbazide in ethanol under reflux (6 h).

-

Add 3-chloro-4-methylaniline and oxalyl chloride directly to the reaction mixture.

Advantages :

Limitations :

-

Requires strict stoichiometric control to avoid side reactions.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Adapting methods from pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (40 kHz, 40°C) reduces reaction times:

Microwave Acceleration

Microwave-assisted coupling (100°C, 20 min) in PEG-400 solvent enhances efficiency:

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Acyl Chloride Coupling | 0°C to RT, 12 h | 70–85 | >98 | High reproducibility |

| One-Pot Synthesis | Reflux, 18 h | 60–65 | 95–97 | Fewer purification steps |

| Ultrasound | 40°C, 30 min | 70–75 | >97 | Energy-efficient |

| Microwave | 100°C, 20 min | 80–85 | >98 | Rapid, solvent-recyclable |

Analytical Validation and Characterization

Critical quality control metrics include:

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry : [M+H]+ at m/z 267.73, matching theoretical MW.

-

XRD Crystallography : Confirms planar thiadiazole ring and amide geometry.

Industrial-Scale Considerations

For bulk production (>100 kg batches):

-

Cost Drivers : Thiosemicarbazide ($45/kg), oxalyl chloride ($60/kg).

-

Preferred Method : Acyl chloride route due to scalability and existing infrastructure.

-

Waste Management : Neutralization of HCl vapors via scrubbers, solvent recovery (≥90% DCM).

Emerging Innovations

Biocatalytic Amidation

Pilot studies using lipase B from Candida antarctica (CALB) in ionic liquids:

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Fungicide

Tiadinil is primarily recognized for its effectiveness as a fungicide. It is particularly used in the control of fungal diseases affecting crops such as rice. Its mode of action involves inhibiting fungal growth by interfering with specific metabolic pathways, making it a valuable asset in integrated pest management strategies.

Key Features:

- Activity : It acts as a plant activator and fungicide, promoting plant health while controlling fungal pathogens.

- Target Pathogens : Effective against various fungal strains that threaten agricultural productivity.

Antimicrobial Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including tiadinil, in exhibiting antimicrobial properties. Research indicates that compounds related to thiadiazoles show significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:

A study demonstrated that derivatives of thiadiazoles exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests that tiadinil and its derivatives could be explored further for their potential as antimicrobial agents in clinical settings .

Comparative Efficacy

| Application | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Various fungal pathogens | Effective for rice crops |

| Antimicrobial | Staphylococcus aureus | MIC comparable to antibiotics |

| Escherichia coli | Significant inhibition |

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazole and Carboxamide Derivatives

Key Observations :

- BTP2 distinguishes itself with a 3-chloro-2-methylphenyl group, which enhances lipophilicity compared to simpler benzyl or phenyl substituents (e.g., ).

- Compounds like Org 214007-0 integrate the thiadiazole-carboxamide moiety into larger scaffolds (e.g., dibenzoazepine), altering receptor selectivity (e.g., glucocorticoid receptor modulation) .

Key Observations :

- Simpler thiadiazoles (e.g., ) may employ direct alkylation or condensation, as seen in ’s 93% yield using KOH/ethanol .

Pharmacological and Functional Comparisons

Key Observations :

- BTP2 ’s dual activity (SOCE inhibition and TRPM4 activation) complicates its therapeutic use despite efficacy in calcium-dependent pathologies .

- Thiazole derivatives () exhibit potent anticancer activity (IC₅₀ < 2 µg/mL), highlighting the carboxamide-thiadiazole scaffold’s versatility in divergent applications .

Physicochemical Properties

Table 4: Melting Points and Spectral Data

Key Observations :

- Chloro and cyano substituents (e.g., 3b in ) correlate with higher melting points (171–172°C), likely due to enhanced crystallinity .

Biological Activity

N-(3-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10ClN3OS

- CAS Number : 223580-51-6

- Molecular Weight : 267.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins linked to various cellular pathways. Notably, it has been observed to:

- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory responses and cell proliferation, suggesting potential anti-inflammatory and anticancer properties .

- Interact with Molecular Targets : Studies indicate that it may interact with molecular targets related to cancer cell growth and inflammation .

1. Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit notable anticancer properties. For instance:

- In vitro studies showed that similar thiadiazole compounds have significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC50 values for these compounds ranged from 8.1 µg/mL to 12.8 µg/mL, comparable to established anticancer drugs like doxorubicin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited zones of inhibition against E. coli and Staphylococcus aureus at concentrations as low as 10^-2 M .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (M) |

|---|---|---|

| E. coli | 15 | 0.01 |

| Staphylococcus aureus | 18 | 0.01 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of the compound is notable:

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce edema significantly, indicating their potential as anti-inflammatory agents .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Effects :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.